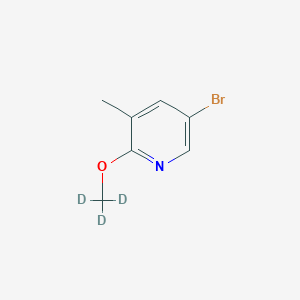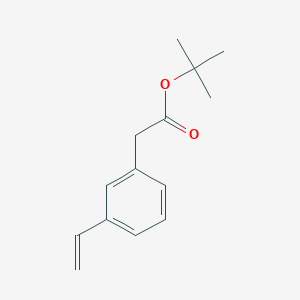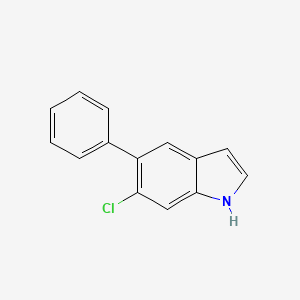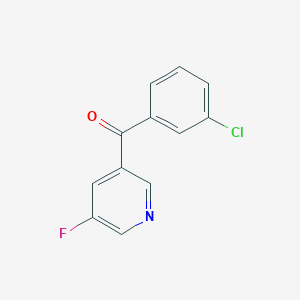
15,16-O-(Isopropylidene)-4,7,10,13-tetraoxa-hexadecylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
15,16-O-(Isopropylidene)-4,7,10,13-tetraoxa-hexadecylamine is a chemical compound with the following structural formula:
C15H31NO6
It features a tetraoxa-hexadecylamine backbone, where the oxygen atoms form a bridge between carbon atoms. This compound is used in various research applications due to its unique properties .
Preparation Methods
The synthetic routes for 15,16-O-(Isopropylidene)-4,7,10,13-tetraoxa-hexadecylamine involve the protection of a primary amine group with an isopropylidene moiety. The industrial production methods may vary, but the key steps include:
Protection of Primary Amine: The primary amine is reacted with an isopropylidene reagent (such as acetone) to form the protected amine.
Deprotection: The isopropylidene group is removed under specific conditions to yield the target compound.
Chemical Reactions Analysis
15,16-O-(Isopropylidene)-4,7,10,13-tetraoxa-hexadecylamine can undergo various reactions, including oxidation, reduction, and substitution. Common reagents and conditions include:
Oxidation: Treatment with oxidizing agents (e.g., hydrogen peroxide) can lead to the formation of corresponding oxo-compounds.
Reduction: Reduction using reducing agents (e.g., sodium borohydride) converts the oxo-groups back to primary amines.
Substitution: The amine can undergo nucleophilic substitution reactions with alkyl halides or acyl chlorides.
Major products formed from these reactions include derivatives of the protected amine, which can be further modified for specific applications.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis.
Biology: May serve as a linker in drug conjugates or bioconjugation reactions.
Medicine: Investigated for drug delivery systems due to its stability and solubility properties.
Mechanism of Action
The exact mechanism of action for 15,16-O-(Isopropylidene)-4,7,10,13-tetraoxa-hexadecylamine depends on its specific use. It likely interacts with cellular membranes, affecting permeability and transport processes.
Comparison with Similar Compounds
While there are no direct analogs, similar compounds include other protected amines and polyether derivatives. the unique isopropylidene protection pattern sets 15,16-O-(Isopropylidene)-4,7,10,13-tetraoxa-hexadecylamine apart.
Remember that this compound is primarily used in research settings, and its applications continue to evolve as scientists explore its properties
Properties
Molecular Formula |
C15H31NO6 |
|---|---|
Molecular Weight |
321.41 g/mol |
IUPAC Name |
3-[2-[2-[2-[(2,2-dimethyl-1,3-dioxolan-4-yl)methoxy]ethoxy]ethoxy]ethoxy]propan-1-amine |
InChI |
InChI=1S/C15H31NO6/c1-15(2)21-13-14(22-15)12-20-11-10-19-9-8-18-7-6-17-5-3-4-16/h14H,3-13,16H2,1-2H3 |
InChI Key |
IHVJHRJGVDCAQM-UHFFFAOYSA-N |
Canonical SMILES |
CC1(OCC(O1)COCCOCCOCCOCCCN)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![Propanoic acid, 3-[(1,1,2,2,3,3,4,4-octafluoropentyl)oxy]-, methyl ester](/img/structure/B12079175.png)







![tert-butyl N-[(1S,2R,3R,4S,5R)-5-amino-4-[(2S,3R,4S,5S,6R)-3,5-dihydroxy-6-(hydroxymethyl)-4-[(2,2,2-trifluoroacetyl)amino]oxan-2-yl]oxy-3-hydroxy-2-[(2R,3R,5S,6R)-5-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-6-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]oxan-2-yl]oxycyclohexyl]carbamate](/img/structure/B12079235.png)

